molecular formula C33H35N5O7S B12775698 (4-(4-(Diethylamino)-3'-((2,4-dinitrophenyl)amino)sulphonatobenzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium CAS No. 85188-25-6

(4-(4-(Diethylamino)-3'-((2,4-dinitrophenyl)amino)sulphonatobenzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium

Cat. No.: B12775698
CAS No.: 85188-25-6
M. Wt: 645.7 g/mol
InChI Key: OUUNVEPGZYLGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of cationic organic molecules characterized by a central cyclohexa-2,5-dien-1-ylidene core substituted with diethylamino groups, a benzhydrylidene moiety, and a sulphonate-linked 2,4-dinitrophenylamino group. Its structure confers unique electronic properties due to extensive conjugation and the presence of electron-withdrawing (e.g., nitro, sulphonate) and electron-donating (e.g., diethylamino) groups .

Properties

CAS No.

85188-25-6

Molecular Formula

C33H35N5O7S

Molecular Weight

645.7 g/mol

IUPAC Name

2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-(2,4-dinitroanilino)benzenesulfonate

InChI

InChI=1S/C33H35N5O7S/c1-5-35(6-2)25-16-12-23(13-17-25)32(24-14-18-26(19-15-24)36(7-3)8-4)28-10-9-11-30(33(28)46(43,44)45)34-29-21-20-27(37(39)40)22-31(29)38(41)42/h9-22,34H,5-8H2,1-4H3

InChI Key

OUUNVEPGZYLGAM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C(=CC=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include:

    Starting Materials: The synthesis begins with the preparation of the benzhydrylidene core.

    Functional Group Introduction: Diethylamino and dinitrophenyl groups are introduced through a series of substitution reactions.

    Sulphonation: The sulphonate group is added under controlled conditions to ensure the stability of the compound.

    Cyclization: The final step involves cyclization to form the cyclohexa-2,5-dien-1-ylidene structure.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound undergoes oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Various substitution reactions can be carried out to modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various analytical techniques, including spectrophotometry and chromatography. Its strong oxidative properties make it useful in redox reactions and catalysis.

Biology

In biological research, the compound is employed in enzyme activity assays. It acts as a substrate for various enzymes, allowing researchers to measure enzyme kinetics and activity.

Medicine

The compound has potential applications in medicine, particularly in the development of diagnostic assays and therapeutic agents. Its ability to undergo specific chemical reactions makes it a valuable tool in drug discovery and development.

Industry

In the industrial sector, the compound is used in the production of dyes and pigments. Its unique chemical properties allow for the creation of vibrant and stable colors .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through redox reactions. It can donate or accept electrons, leading to the formation of reactive intermediates. These intermediates can then interact with various biomolecules, affecting their structure and function.

Molecular Targets and Pathways

The primary molecular targets include enzymes and proteins involved in redox reactions. The compound can modulate the activity of these targets, influencing cellular pathways related to oxidative stress and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Salts with Different Counterions

The choice of counterion significantly impacts physicochemical behavior:

Property Toluene-p-sulphonate Salt Salicylate Salt
CAS Number 84962-82-3 84962-84-5
Molecular Formula C₃₄H₄₀N₄O₃S⁻·C₇H₇SO₃⁻ C₃₄H₄₀N₄O₃S⁻·C₇H₅O₃⁻
Solubility Moderate in polar solvents Higher in aqueous media
Stability Stable under inert conditions Sensitive to acidic hydrolysis
Pharmaceutical Use Drug intermediate Bioactive formulation component

Key Insight : The salicylate salt exhibits enhanced bioavailability due to improved aqueous solubility, making it preferable for in vitro assays .

Structural Analogs with Modified Substituents

(a) 4-(4-Diethylamino-2-hydroxybenzyl-ideneammonio)-3-methylbenzenesulfonate dihydrate
  • Structural Differences: Replaces the 2,4-dinitrophenylamino group with a hydroxybenzylidene moiety and a methylbenzenesulfonate.
  • Properties :
    • Forms hydrogen-bonded 1D chains (N–H⋯O, O–H⋯N), enhancing crystalline stability.
    • Reduced electron-withdrawing effects compared to the nitro group, altering redox behavior.
(b) 4-((4-(Diethylamino)-2-methylphenyl)imino)-2-chloro-2,5-cyclohexadien-1-one
  • Structural Differences: Substitutes the sulphonate group with a chloro-imino functionality.
  • Properties :
    • Higher electrophilicity due to the chloro substituent.
    • Molecular weight: 302.8 g/mol (vs. ~600 g/mol for the target compound).

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (fingerprint-based metrics), the target compound shows:

  • ~65–75% similarity to N-substituted maleimides (e.g., N-(4-dimethylamino 3,5-dinitrophenyl) maleimide) in charge-transfer regions .
  • <50% similarity to HDAC inhibitors like SAHA, indicating divergent biological targets .

Table 2: Similarity Indices

Compound Compared Tanimoto Index (Morgan) Dice Index (MACCS)
N-Substituted Maleimide 0.71 0.68
SAHA (HDAC Inhibitor) 0.47 0.42

Research Findings and Implications

  • Electronic Properties : Quantum chemical calculations reveal the target compound’s dipole moment (≈8.2 D) exceeds that of salicylate analogs (≈5.5 D), suggesting stronger intermolecular interactions .
  • Biological Activity : Unlike SAHA-like compounds, the target molecule’s 2,4-dinitrophenyl group may confer selective binding to nitroreductases, relevant in prodrug activation .
  • Synthetic Challenges : The sulphonate linkage introduces steric hindrance, complicating derivatization compared to simpler benzenesulfonates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.